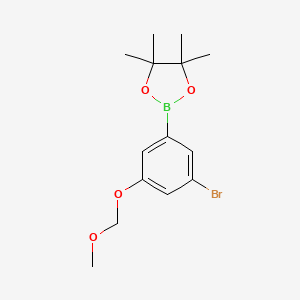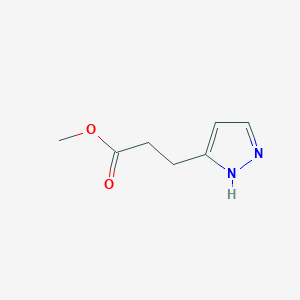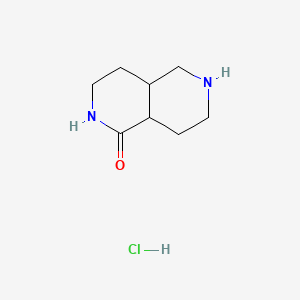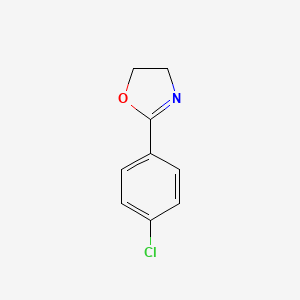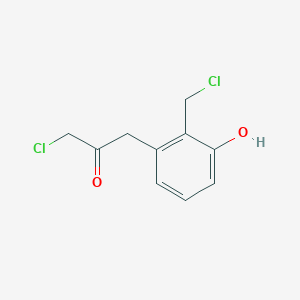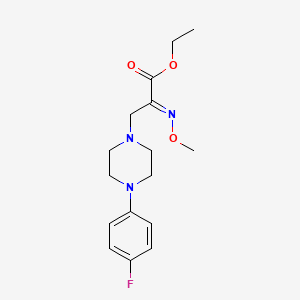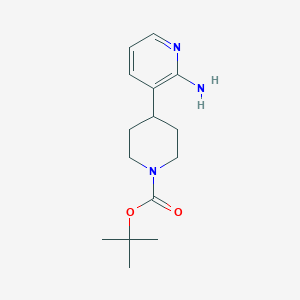
Ethyl 3-hydroxyundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxoundecanoate
Reduction: Ethyl 3-hydroxyundecanol
Substitution: Various esters depending on the acid used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.
Ethyl laurate: Similar ester structure but without the hydroxyl group.
The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.
Eigenschaften
Molekularformel |
C13H26O3 |
|---|---|
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
ethyl 3-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
YFMDYRSJKCQYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
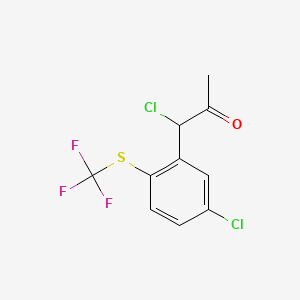
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
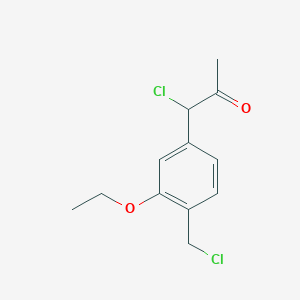

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
